![molecular formula C25H21N7O2 B2362639 3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031664-02-4](/img/structure/B2362639.png)
3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazoloquinazolinone core with a phenyl group, a carbonyl group, and a pyridinylpiperazine group attached.
Scientific Research Applications
Anticancer Potential
- Compounds based on 5-amino-1-aryl-1H-1,2,3-triazoles scaffolds, including derivatives of [1,2,3]triazoloquinazolinones, have demonstrated anticancer activity. For instance, certain derivatives showed selective influence on ovarian cancer cells and lung cancer cells, indicating their potential as anticancer agents (Pokhodylo et al., 2020).
Antibacterial and Antimicrobial Activities
- Substituted quinazolinonylthiadiazole derivatives, which include structures similar to the specified compound, have been synthesized and shown to exhibit significant antibacterial activity. This suggests their potential use in developing new antibacterial agents (Singh et al., 2010).
H1-Antihistaminic Agents
- Derivatives of triazoloquinazolinones have been synthesized and evaluated for H1-antihistaminic activity. One such compound showed promising results as an H1-antihistaminic agent with negligible side effects, highlighting the potential for developing new antihistamines (Gobinath et al., 2015).
Anticonvulsant Activity
- Certain 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives have been evaluated for their anticonvulsant activity. Some compounds in this class demonstrated significant oral activity against seizures, suggesting their potential in anticonvulsant therapy (Zhang et al., 2015).
Potential in Antifibrotic and Immunotherapeutic Agents
- A study on 2-substituted-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles, related to triazoloquinazolinones, identified compounds with potent inhibitory activity against TGF-β type I receptor kinase. This indicates their possible application in cancer immunotherapy and antifibrotic treatments (Jin et al., 2014).
Future Directions
The future research directions for this compound could include further investigation into its potential biological activities, given the known activities of related compounds . Additionally, more detailed studies into its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
3-phenyl-8-(4-pyridin-2-ylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O2/c33-24-19-10-9-18(25(34)31-14-12-30(13-15-31)21-8-4-5-11-26-21)16-20(19)32-23(27-24)22(28-29-32)17-6-2-1-3-7-17/h1-11,16,29H,12-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJUXRAMAMKPDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

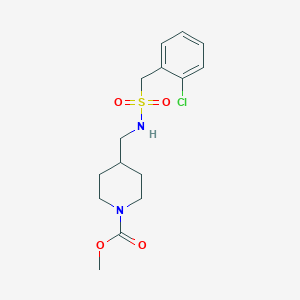

![4-(Tert-butyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2362559.png)
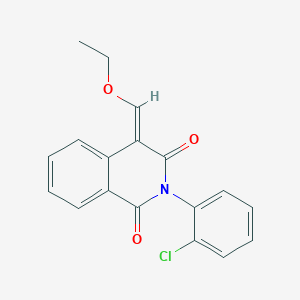
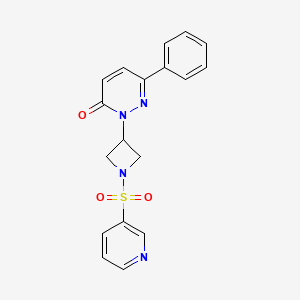
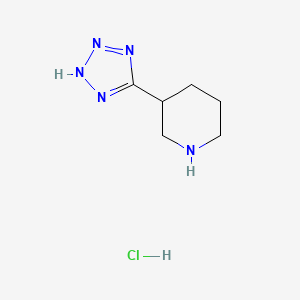
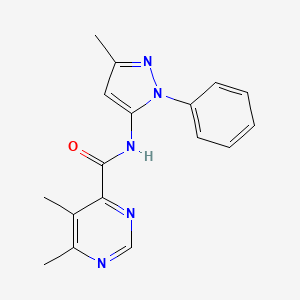
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2362565.png)
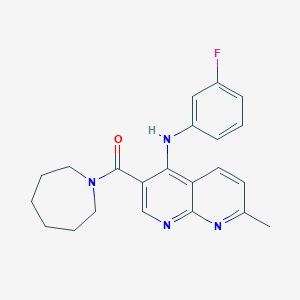
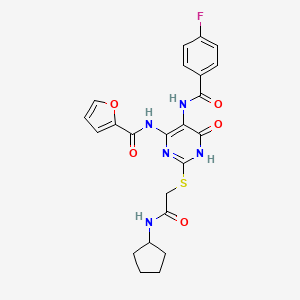
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2362570.png)
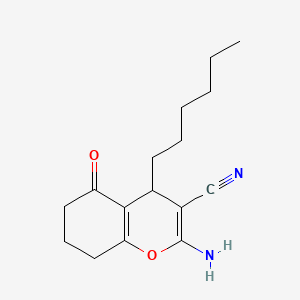
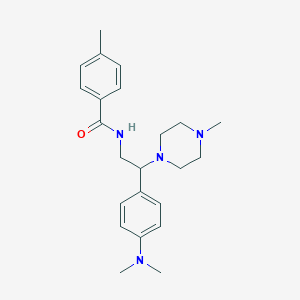
![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362579.png)